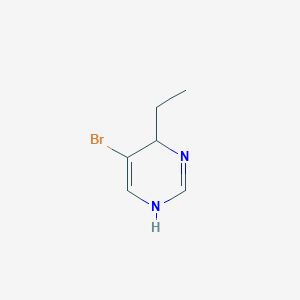

5-Bromo-4-ethyl-3,4-dihydropyrimidine

Vue d'ensemble

Description

5-Bromo-4-ethyl-3,4-dihydropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethyl-3,4-dihydropyrimidine typically involves the bromination of 4-ethyl-3,4-dihydropyrimidine. One common method is the electrophilic bromination reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Synthetic Methods and Formation Pathways

The compound can be synthesized through modified Biginelli reaction protocols or sequential oxidation/coupling strategies:

-

Microwave-assisted one-pot synthesis : Combines Kornblum oxidation of benzyl halides to aldehydes followed by Biginelli condensation with β-ketoesters and urea under catalyst-free conditions (DMSO solvent, 80°C, MW irradiation), achieving yields up to 80% .

-

Brønsted acidic ionic liquid catalysis : Using [C₂O₂BBTA][TFA], solvent-free reactions at 80°C for 40 minutes provide 3,4-dihydropyrimidin-2(1H)-ones with yields up to 99% .

| Method | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| One-pot Kornblum/Biginelli | DMSO, MW irradiation | 80°C, catalyst-free | 80 | |

| Ionic liquid catalysis | [C₂O₂BBTA][TFA] | Solvent-free, 80°C | 99 |

Electrophilic and Nucleophilic Substitution Reactions

The bromine atom at position 5 serves as a reactive site for substitution:

-

Nucleophilic aromatic substitution : Bromine can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions.

-

Electrophilic alkylation : Reaction with arenes in the presence of Brønsted acids generates 4-aryl-5-alkynylpyrimidines after oxidative aromatization .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the brominated position:

-

Sonogashira coupling : Reacts with terminal alkynes using Pd(PPh₃)₂Cl₂/CuI in Et₃N/DMF at 80°C, yielding 5-alkynylpyrimidines .

| Substrate | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Bromo-4-ethyl-DHP | Pd(PPh₃)₂Cl₂, CuI | DMF, 80°C, 12 h | 78 |

Oxidative Ring Aromatization

The dihydropyrimidine ring undergoes oxidation to form pyrimidine derivatives:

-

Oxidative dehydrogenation : Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ converts the dihydro ring to a fully aromatic pyrimidine, enhancing electronic conjugation .

Catalytic and Solvent Effects

-

Solvent-free ionic liquids : Improve reaction efficiency and recyclability (up to six cycles without yield loss) .

-

Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 45 minutes for Biginelli reactions) .

Functionalization for Bioactive Derivatives

-

Antioxidant activity : Ethyl-4-(2-bromophenyl) derivatives exhibit antimicrobial properties (IC₅₀ values: 12–18 μg/mL against S. aureus and E. coli) .

-

Calcium channel modulation : Structural analogs show potential as antihypertensive agents .

This compound’s reactivity profile highlights its versatility as a scaffold for pharmaceuticals and functional materials. Experimental protocols emphasize efficiency, selectivity, and sustainability, aligning with modern synthetic trends.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-4-ethyl-3,4-dihydropyrimidine has been investigated for its potential as a pharmaceutical agent due to its biological activities.

Antihypertensive and Calcium Channel Blocker Properties

Research indicates that compounds similar to this compound can act as calcium channel blockers, which are crucial in managing hypertension. Studies have shown that these compounds inhibit calcium ion influx in cardiac and vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Case Study:

In a study by Shcherbakov et al., the electrophilic alkylation of 5-bromopyrimidine derivatives was explored to develop new antihypertensive agents. The resulting compounds demonstrated promising activity in vitro, indicating their potential for further development as therapeutic agents .

Anti-inflammatory Activity

Dihydropyrimidine derivatives have been evaluated for anti-inflammatory properties. A study found that certain modifications on the dihydropyrimidine ring enhance anti-inflammatory effects, making them suitable candidates for treating inflammatory diseases .

Table 1: Anti-inflammatory Activity of Dihydropyrimidines

Synthetic Applications

The compound serves as a vital intermediate in the synthesis of various organic molecules.

Synthesis of Heterocycles

This compound is utilized in synthesizing more complex heterocyclic compounds. Its bromine atom allows for electrophilic substitution reactions, facilitating the formation of various derivatives that can be tailored for specific biological activities .

Case Study:

A synthetic route involving the palladium-catalyzed Sonogashira cross-coupling reaction demonstrated the versatility of 5-bromo-3,4-dihydropyrimidines in creating aryl-substituted derivatives with potential applications in drug discovery .

Agrochemical Development

The compound has also been explored as a building block in the development of agrochemicals. Its derivatives have shown potential as selective herbicides and insecticides, indicating its utility beyond medicinal chemistry .

Biological Activities

The biological profile of this compound includes various pharmacological activities.

Antibacterial Activity

Research has shown that certain dihydropyrimidine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that substitutions on the dihydropyrimidine ring can enhance antibacterial efficacy .

Table 2: Antibacterial Activity of Dihydropyrimidines

| Compound | MIC (µg/mL) | Bacterial Strain | Reference |

|---|---|---|---|

| 76 | 15 | Staphylococcus aureus | |

| 77 | 20 | Escherichia coli | |

| 78 | 10 | Pseudomonas aeruginosa |

Anticonvulsant Activity

Some studies have reported anticonvulsant properties for dihydropyrimidine derivatives. In particular, modifications at specific positions on the ring have been linked to increased efficacy against seizure models in animal studies .

Case Study:

Khanage et al. synthesized novel pyrimidine derivatives and evaluated their anticonvulsant activity using the maximal electroshock seizure method. Several compounds showed promising results compared to standard anticonvulsants like phenytoin .

Mécanisme D'action

The mechanism of action of 5-Bromo-4-ethyl-3,4-dihydropyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and ethyl groups enhance the compound’s binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s signaling activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-4-methyl-3,4-dihydropyrimidine

- 5-Bromo-4-propyl-3,4-dihydropyrimidine

- 4-Ethyl-3,4-dihydropyrimidine

Uniqueness

5-Bromo-4-ethyl-3,4-dihydropyrimidine is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. The ethyl group increases the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability in biological applications.

Activité Biologique

5-Bromo-4-ethyl-3,4-dihydropyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Overview of Dihydropyrimidines

Dihydropyrimidines (DHPMs) are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. The introduction of various substituents on the dihydropyrimidine ring can significantly alter their pharmacological profiles .

This compound can be synthesized through various methods, including the Biginelli reaction and electrophilic alkylation processes. These synthetic routes allow for the introduction of different functional groups that enhance biological activity .

1. Anticancer Activity

Research has demonstrated that 5-bromo derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with specific substitutions can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) indicates that electron-donating groups at specific positions on the dihydropyrimidine ring enhance cytotoxicity against glioma cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | U251 |

| 4-Bromobenzyl derivative | 8.0 | U251 |

| 4-Nitrophenyl derivative | >20 | U251 |

2. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models showed a significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac sodium .

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Enzymatic Inhibition : DHPMs can act as inhibitors of specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Interaction : Some studies suggest that these compounds may interact with adenosine receptors, which play a crucial role in various physiological processes.

- Ion Channel Modulation : Dihydropyrimidines have been shown to affect ion channel activity, impacting cellular excitability and signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- In Vivo Study on Tumor Growth : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to untreated controls.

- Chronic Inflammation Model : In animal models of chronic inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines.

Propriétés

IUPAC Name |

5-bromo-4-ethyl-1,4-dihydropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-6-5(7)3-8-4-9-6/h3-4,6H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATOWWCSWKAUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=CNC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.